4-Chloro-2-(trichloromethyl)quinazoline
Overview
Description
4-Chloro-2-(trichloromethyl)quinazoline, also known as 4-CTQ, is a heterocyclic compound that is used in various scientific and industrial applications. It is a versatile compound with a wide range of uses and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-CTQ has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-Chloro-2-(trichloromethyl)quinazoline is a versatile chemical compound with several applications in scientific research, particularly in the field of medicinal chemistry and synthesis.
Synthesis Methods : Lechuga-Eduardo et al. (2014) described an efficient synthesis of 4-substituted 2-(trichloromethyl)quinazolines through a cycloaddition process. This method offers a convenient approach for synthesizing diverse quinazoline derivatives under mild conditions (Lechuga-Eduardo et al., 2014).
Anti-tubercular Agents : Srivastav and Shantakumar (2013) focused on the design and synthesis of novel 2-trichloromethyl-4-substituted quinazoline derivatives as potential anti-tubercular drugs. This research highlighted the therapeutic potential of these compounds against tuberculosis (Srivastav & Shantakumar, 2013).
Cancer Research
Quinazoline derivatives have shown promising results in cancer research, with several studies exploring their potential as anticancer agents.
Anticancer Activity : Ovádeková et al. (2005) investigated the cytotoxicity of a quinazoline derivative on the human cancer cell line HeLa, indicating its potential as an anticancer drug. This study provides insights into the therapeutic applications of quinazoline derivatives in oncology (Ovádeková et al., 2005).
EGFR-TK Imaging : Fernandes et al. (2008) explored the use of quinazoline derivatives in the development of a biomarker for EGFR-TK imaging in cancer diagnosis and treatment monitoring. This study demonstrates the potential of quinazoline derivatives in enhancing the effectiveness of cancer diagnostics (Fernandes et al., 2008).
Malaria Research
Quinazoline derivatives have been evaluated for their potential in treating malaria, showing promising results in inhibiting the growth of Plasmodium falciparum.
- Anti-Malarial Activity : Verhaeghe et al. (2011) synthesized a series of quinazolines with selective antiplasmodial activity against Plasmodium falciparum, indicating their potential in developing new anti-malarial treatments (Verhaeghe et al., 2011).
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .
properties
IUPAC Name |
4-chloro-2-(trichloromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHZIOORKRESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347184 | |
Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3137-63-1 | |
Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of modifying the 4th position of 4-Chloro-2-(trichloromethyl)quinazoline with substituted secondary amines in the context of anti-tubercular activity?
A1: The research paper [] focuses on exploring the Structure-Activity Relationship (SAR) of this compound derivatives against Mycobacterium tuberculosis H37Rv. The study specifically investigates the impact of introducing various substituted secondary amines at the 4th position of the quinazoline scaffold. This modification is significant because it aims to:
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